molecular formula C15H10N2O3S B2513858 3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid CAS No. 65141-66-4

3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid

Katalognummer B2513858
CAS-Nummer: 65141-66-4
Molekulargewicht: 298.32
InChI-Schlüssel: UCPRGUYHFHEOOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid” is a compound that falls under the category of quinazolinone derivatives . Quinazolinones are heterocyclic compounds that have gained significant importance in medicinal chemistry due to their wide range of biological properties . They are known to exhibit antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .


Synthesis Analysis

The synthesis of quinazolinone derivatives involves reactions with primary aromatic amines such as aniline, p-chloro aniline, p-methoxy aniline, p-amino benzoic acid, and p-amino acetophenone . It also reacts with heterocyclic amines like 2-aminothiazole, 2-aminobenzothiazole, 5-amino-4-phenylazo-2,4-dihydropyrazol-3-one, and 3-amino-2-methylquinazolinone .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

Research has demonstrated that derivatives of quinazolinone, which can be synthesized from compounds structurally related to 3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid, possess potent antimicrobial properties. For example, novel 6,8-dibromo-4(3H)quinazolinone derivatives have been shown to exhibit significant anti-bacterial and anti-fungal activities. These compounds have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus flavus, highlighting their potential in combating microbial infections (Mohamed et al., 2010).

Antituberculous Agents

Quinazolinone derivatives have also been explored for their antituberculous activity. The synthesis of sulfanilamido-naphthoquinones, for instance, represents an effort to develop new treatments for tuberculosis. These compounds have shown effectiveness in low concentrations against Mycobacterium tuberculosis, suggesting a promising direction for the development of novel antituberculous agents (Osman et al., 1983).

Antiviral Properties

Further extending the potential applications of quinazolinone-based compounds, studies have synthesized novel derivatives to evaluate their antiviral activities. Specifically, some quinazolinone derivatives have demonstrated promising results against respiratory and biodefense viruses, including influenza A and severe acute respiratory syndrome coronavirus (SARS-CoV). This highlights the potential of these compounds in the development of new antiviral drugs, offering a pathway for the treatment of viral infections that pose significant public health risks (Selvam et al., 2007).

Synthesis and Characterization of Novel Compounds

The structural flexibility of 3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid enables the synthesis of a wide array of novel compounds with potential biological activities. For example, new derivatives incorporating sulfonamido-4-thiazolidinone have been synthesized, characterized, and evaluated for their antimicrobial properties. These compounds, through their innovative structures, offer a foundation for further exploration in medicinal chemistry and drug development (Patel et al., 2010).

Zukünftige Richtungen

Quinazolinone and its derivatives, including “3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid”, have a wide range of biological activities, making them a significant area of research in medicinal chemistry . Future research could focus on synthesizing new quinazolinone derivatives and studying their biological activities for potential therapeutic applications .

Eigenschaften

IUPAC Name

3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3S/c18-13-11-6-1-2-7-12(11)16-15(21)17(13)10-5-3-4-9(8-10)14(19)20/h1-8H,(H,16,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPRGUYHFHEOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.